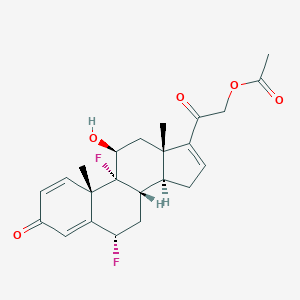

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Descripción general

Descripción

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and antiallergic properties . It is a yellow solid with a molecular formula of C23H26F2O5 and a molecular weight of 420.45 . This compound is known for its potent effects in reducing inflammation and suppressing immune responses.

Mecanismo De Acción

Target of Action

The primary target of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, also known as [2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely expressed in almost every cell in the body. They play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, and inflammation .

Mode of Action

This compound is a glucocorticoid, which means it binds to the glucocorticoid receptor, leading to a conformational change in the receptor . This activated receptor-ligand complex then translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . The modulation of gene expression leads to the downstream effects of glucocorticoids, which include anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

The activation of the glucocorticoid receptor leads to the modulation of various biochemical pathways. For instance, it can inhibit the transcription of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . It can also induce the expression of anti-inflammatory proteins, further contributing to its anti-inflammatory action .

Pharmacokinetics

As a glucocorticoid, it is likely to be well absorbed and distributed throughout the body . It is soluble in DMSO and Methanol, which suggests it may have good bioavailability

Result of Action

The primary result of the action of this compound is its anti-inflammatory and antiallergic effects . By modulating the transcription of various genes, it can reduce inflammation and suppress immune responses . This makes it potentially useful in the treatment of a variety of conditions characterized by inflammation and overactive immune responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its metabolism and action . Additionally, individual variations in the expression and function of the glucocorticoid receptor could influence the efficacy of this compound

Análisis Bioquímico

Biochemical Properties

It is known to be a glucocorticoid , which suggests that it may interact with glucocorticoid receptors and influence the transcription of target genes

Cellular Effects

As a glucocorticoid, it is likely to influence cell function by modulating gene expression, potentially impacting cell signaling pathways and cellular metabolism

Molecular Mechanism

As a glucocorticoid, it may bind to glucocorticoid receptors, leading to changes in gene expression

Métodos De Preparación

The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate involves several steps starting from hydrocortisone . The process includes:

Acetylation: of the 21-hydroxy group.

Sulfonylation: of the 11-hydroxy group followed by elimination to form a double bond at the 9(11) position.

Acetylation: of the 17-hydroxy group.

Fluorination: at the 6β position followed by hydrolysis.

Epoxidation: and addition of hydrogen fluoride to form the 6α,9α-difluoro compound.

Dehydrogenation: to form a double bond at the 1 position and elimination of the 16,17-acetate group.

Análisis De Reacciones Químicas

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.

Common reagents used in these reactions include hydrogen fluoride for fluorination, p-toluenesulfonic acid for sulfonylation, and various oxidizing and reducing agents . The major products formed from these reactions are typically other glucocorticoid derivatives with modified anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing corticosteroids. Its role is crucial in the development of drugs aimed at treating various inflammatory and autoimmune conditions. The compound is recognized for its efficacy in reducing inflammation and modulating immune responses.

Impurity Analysis

In the context of drug formulation and quality control, this compound is often studied as an impurity in Difluprednate formulations. Understanding the behavior and effects of impurities is essential for ensuring the safety and efficacy of pharmaceutical products. Studies have shown that the presence of this impurity can influence the pharmacokinetics and pharmacodynamics of the primary drug.

Clinical Applications

Difluprednate itself is approved for treating post-operative ocular inflammation. Research involving this compound focuses on its therapeutic potential in enhancing the effectiveness of corticosteroids while minimizing side effects associated with steroid therapy.

Case Studies and Research Findings

Research indicates that the incorporation of this compound into corticosteroid formulations can enhance therapeutic outcomes while potentially reducing adverse effects related to long-term steroid use. The studies emphasize its significance not only as a pharmaceutical intermediate but also as a critical component in ensuring drug safety and efficacy.

Comparación Con Compuestos Similares

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is unique due to its specific fluorination pattern and potent glucocorticoid activity . Similar compounds include:

Diflorasone diacetate: Another fluorinated glucocorticoid with similar anti-inflammatory properties.

Fluocinolone acetonide: A related compound used for its anti-inflammatory effects.

Triamcinolone acetonide: Known for its potent glucocorticoid activity.

These compounds share similar structures and functions but differ in their specific chemical modifications and potency.

Actividad Biológica

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, commonly known as Difluprednate, is a synthetic corticosteroid with significant biological activity. This compound is primarily utilized for its anti-inflammatory properties and is of interest in various therapeutic applications. This article delves into the biological activity of Difluprednate, including its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Formula : C23H26F2O5

- Molecular Weight : 420.45 g/mol

- CAS Number : 2326-26-3

- Appearance : White powder

Properties Table

| Property | Value |

|---|---|

| Melting Point | 551.8 ± 50.0 °C (Predicted) |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents |

Difluprednate exerts its effects primarily through the modulation of inflammatory responses. It binds to glucocorticoid receptors, leading to the regulation of gene expression involved in the inflammatory process. The compound inhibits the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), which are crucial in the pathogenesis of inflammatory diseases.

Pharmacological Effects

- Anti-inflammatory Activity :

- Immunosuppressive Effects :

- Analgesic Properties :

Case Study 1: Ocular Inflammation

A clinical trial assessed the efficacy of Difluprednate in patients with postoperative ocular inflammation. Results demonstrated a significant reduction in inflammation scores compared to a placebo group, highlighting its effectiveness as a topical treatment for eye conditions .

Case Study 2: Skin Conditions

Another study investigated the use of Difluprednate in treating dermatitis. Patients receiving Difluprednate showed marked improvement in skin lesions and reduction in itching compared to those treated with standard corticosteroids .

Propiedades

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXASFOVLXBFEEU-LKVAYOKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945953 | |

| Record name | 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2326-26-3 | |

| Record name | (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2326-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002326263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.